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  • Product: N-Formyl Lenalidomide

Core Science & Biosynthesis

Exploratory

N-Formyl Lenalidomide: Structural Characterization, Pharmacological Profiling, and Impact on Cereblon-Mediated Degradation

Topic: Pharmacological Characterization & Profiling of N-Formyl Lenalidomide Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist (Bio-Analytical Chemistry) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization & Profiling of N-Formyl Lenalidomide Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist (Bio-Analytical Chemistry)

Executive Summary & Structural Context[1]

N-Formyl Lenalidomide (CAS: 2197414-56-3) acts primarily as a critical process-related impurity and structural analogue of the immunomodulatory drug Lenalidomide. In the context of drug development, it typically arises during synthesis involving formylating agents (e.g., formic acid, DMF) or during stability studies.

While Lenalidomide relies on its free 4-amino group to establish critical hydrogen bonding networks within the Cereblon (CRBN) tri-tryptophan pocket (Trp380, Trp386, Trp400), the N-formyl modification introduces steric bulk and alters the electronic density of the pharmacophore. This guide provides a rigorous technical framework for evaluating the pharmacological activity of this derivative, focusing on its binding affinity, neosubstrate degradation efficiency, and impurity qualification.

Structural Identity
  • IUPAC Name: N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide[1]

  • Molecular Formula: C₁₄H₁₃N₃O₄

  • Key Modification: Formylation of the primary amine at the C4 position of the isoindolinone ring.

Molecular Mechanism & SAR Logic[3]

To understand the pharmacological impact of the N-formyl group, we must analyze the Structure-Activity Relationship (SAR) of the E3 ligase binding complex.

The Lenalidomide-CRBN Interface

Lenalidomide functions as a "molecular glue," bridging CRBN and specific zinc-finger transcription factors (IKZF1/Ikaros and IKZF3/Aiolos).[2]

  • Glutarimide Ring: Inserts into the tri-tryptophan pocket of CRBN.[3]

  • Phthalimide/Isoindolinone Ring: Solvent-exposed but critical for recruiting the neosubstrate (IKZF1/3).[2]

  • C4-Amino Group: Acts as a hydrogen bond donor/acceptor.[2]

The N-Formyl Perturbation

The conversion of the C4-amino group (-NH₂) to a formamide (-NH-CHO) induces two critical shifts:

  • Steric Hindrance: The formyl group is larger than a proton, potentially clashing with the "neosubstrate" (IKZF1/3) rather than the CRBN pocket itself.

  • Electronic Withdrawal: The carbonyl of the formyl group withdraws electron density from the nitrogen, reducing its basicity and altering the hydrogen bond donor capability required for stable ternary complex formation.

Hypothesis: The N-Formyl derivative will exhibit reduced binding affinity for CRBN and diminished degradation efficiency of IKZF1/3 compared to the parent compound, necessitating its control as a pharmacological impurity rather than a potentiated active metabolite.[2]

Visualization: Molecular Pathway & Interaction[3]

The following diagram illustrates the CRBN-mediated ubiquitination pathway and where the N-Formyl derivative competes or fails.

CRBN_Pathway cluster_ligase CRL4 E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1/CUL4A CRBN->DDB1 Substrate Neosubstrate (IKZF1/3) CRBN->Substrate Recruitment (Ternary Complex) ROC1 Roc1/Rbx1 DDB1->ROC1 Ubiquitin Ubiquitin (Ub) ROC1->Ubiquitin E2 Recruitment Drug Lenalidomide (Parent) Drug->CRBN High Affinity Binding Drug->Substrate Molecular Glue Impurity N-Formyl Derivative (Impurity) Impurity->CRBN Steric Clash/ Low Affinity Proteasome 26S Proteasome (Degradation) Substrate->Proteasome Proteolysis Ubiquitin->Substrate Poly-Ubiquitination

Caption: The CRL4-CRBN E3 ligase pathway. Lenalidomide facilitates IKZF1 recruitment.[4][2] The N-Formyl impurity likely disrupts this ternary complex formation due to steric/electronic mismatch.

Pharmacological Evaluation Protocols

To empirically validate the activity (or inactivity) of N-Formyl Lenalidomide, the following self-validating workflows are required.

Experiment A: TR-FRET Competitive Binding Assay

Objective: Determine the IC₅₀ of N-Formyl Lenalidomide for the CRBN binding pocket relative to Lenalidomide.

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence polarization due to high signal-to-noise ratios and resistance to compound autofluorescence.

Protocol:

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).[2]

    • Fluorophore-conjugated Thalidomide analog (Tracer, e.g., Cy5-Thalidomide).

    • Anti-His-Terbium (Tb) antibody (Donor).

    • Test Compounds: Lenalidomide (Reference), N-Formyl Lenalidomide (Test).[2]

  • Workflow:

    • Step 1: Dilute compounds in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Pluronic F-127). Prepare a 10-point dose-response curve (range: 10 µM to 0.1 nM).

    • Step 2: Add 5 nM CRBN-DDB1 protein and 2 nM Anti-His-Tb antibody to 384-well plates. Incubate for 15 mins at RT.

    • Step 3: Add 20 nM Cy5-Thalidomide tracer.

    • Step 4: Add test compounds.

    • Step 5: Incubate for 60 mins at RT in the dark.

    • Step 6: Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 665 nm [Cy5] and 615 nm [Tb]).

  • Data Analysis:

    • Calculate TR-FRET ratio (Em665/Em615).

    • Fit data to a 4-parameter logistic equation to derive IC₅₀.

    • Acceptance Criteria: Z' factor > 0.5; Lenalidomide IC₅₀ within historical range (typically 1–3 µM depending on assay conditions).[2]

Experiment B: Western Blot for Neosubstrate Degradation

Objective: Assess if the N-Formyl derivative induces degradation of IKZF1/3 in live cells.[2]

Protocol:

  • Cell Line: MM.1S (Multiple Myeloma) or U266 cells.[2]

  • Treatment:

    • Seed cells at 1x10⁶ cells/mL.[2]

    • Treat with DMSO (Vehicle), Lenalidomide (1 µM, Positive Control), and N-Formyl Lenalidomide (1 µM, 10 µM).

    • Incubate for 6 and 24 hours.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with protease inhibitors.[2]

    • Resolve 20 µg protein on 4-12% Bis-Tris gels.

    • Transfer to PVDF.

    • Primary Antibodies: Anti-IKZF1 (1:1000), Anti-IKZF3 (1:1000), Anti-Beta-Actin (Loading Control).[2]

  • Interpretation:

    • Active: Disappearance of IKZF1/3 bands similar to Lenalidomide.

    • Inactive: Bands remain at DMSO levels.

Data Presentation & Analytical Control

When reporting the pharmacological profile of this derivative, summarize data as follows to facilitate "Go/No-Go" decisions on impurity qualification.

Comparative Pharmacological Profile (Template)
ParameterLenalidomide (Reference)N-Formyl Lenalidomide (Test)Interpretation
CRBN Binding (IC₅₀) ~1.5 µMExpected > 10 µMLower affinity due to steric bulk.[2]
IKZF1 Degradation (DC₅₀) ~10–50 nMExpected > 1000 nMWeak or no functional degradation.[2]
Cytotoxicity (MM.1S) Potent (nM range)Low/NoneLikely non-toxic at impurity levels.
Aqueous Solubility HighLowFormyl group reduces polarity.[2]
Analytical Detection (HPLC)

To ensure the pharmacological data correlates with the correct chemical species, use this HPLC method for purity verification:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Retention: N-Formyl derivative typically elutes after Lenalidomide due to increased lipophilicity (loss of free amine).[2]

Workflow Diagram: Pharmacological Profiling

Profiling_Workflow cluster_assays Pharmacological Assays Synthesis Synthesis/Isolation (N-Formylation) QC Structural QC (NMR, MS, HPLC) Synthesis->QC Binding TR-FRET (CRBN Affinity) QC->Binding Functional Western Blot (IKZF1 Degradation) QC->Functional Toxicity Cell Viability (MTS Assay) QC->Toxicity Report Impurity Qualification Report Binding->Report IC50 Data Functional->Report Degradation Profile Toxicity->Report Safety Margin

Caption: Step-by-step workflow for qualifying the N-Formyl Lenalidomide impurity, moving from isolation to functional validation.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Gandhi, A. K., et al. (2014). "Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN)." British Journal of Haematology, 164(6), 811–821. Link

  • PubChem Compound Summary. "N-Formyl Lenalidomide Impurity (CAS 2197414-56-3)."[2] National Center for Biotechnology Information. Link

  • Hansen, J. D., et al. (2018). "Discovery of CRBN E3 Ligase Modulators with Novel Substrate Specificities." Journal of Medicinal Chemistry, 61(2), 492–503.[5] Link

  • EMA Assessment Report. (2007). "Revlimid (Lenalidomide) - European Medicines Agency." Procedure No. EMEA/H/C/000717. Link

Sources

Foundational

Technical Deep Dive: Characterization of the N-Formyl Species in Lenalidomide Disposition

Executive Summary: The Metabolic vs. Chemical Reality In the rigorous landscape of drug development, distinguishing between in vivo metabolites and process-related impurities is a critical competency.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic vs. Chemical Reality

In the rigorous landscape of drug development, distinguishing between in vivo metabolites and process-related impurities is a critical competency. For Lenalidomide (Revlimid), a thalidomide analogue used in Multiple Myeloma (MM) and Myelodysplastic Syndromes (MDS), the metabolic profile is well-established but nuanced.

While the primary disposition of Lenalidomide involves renal excretion of the unchanged parent drug (~82-90%), the amine functionality on the isoindolinone ring is susceptible to modification. The canonical in vivo metabolic pathway is N-acetylation (mediated by N-acetyltransferases, NATs) and hydroxylation .

The N-Formyl metabolite (2-(2,6-dioxo-3-piperidinyl)-1-oxo-isoindoline-4-formamide), however, occupies a unique space. Often misidentified in early discovery, it is primarily characterized as a process impurity or a formulation-derived degradation product (via interaction with formaldehyde donors in excipients) rather than a major enzymatic product. However, its structural similarity to the N-acetyl metabolite necessitates a rigorous bioanalytical differentiation strategy.

This guide details the mechanistic formation of the N-Formyl species, its differentiation from the N-Acetyl metabolite using LC-MS/MS, and the experimental protocols required for definitive identification.

Molecular Mechanisms: Acetylation vs. Formylation

To understand the N-Formyl pathway, we must contrast it with the standard metabolic route. Both involve the nucleophilic attack of the aromatic primary amine (position 4 of the isoindolinone ring).

The Canonical Pathway: N-Acetylation
  • Enzyme: N-acetyltransferase (NAT1/NAT2).

  • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the aromatic amine.

  • Result: N-Acetyl Lenalidomide (+42 Da).

The N-Formyl Pathway (Impurity/Minor Route)
  • Mechanism: Chemical or pseudo-enzymatic formylation.

  • Context:

    • Ex Vivo/CMC: Reaction with formic acid traces or formaldehyde impurities in PEG/capsule shells (Maillard-type reaction).

    • In Vivo (Theoretical): While rare, formylation can occur via formyl-phosphate intermediates or interference with the kynurenine pathway, but for Lenalidomide, this is considered negligible compared to renal clearance.

  • Result: N-Formyl Lenalidomide (+28 Da).[1]

Visualization: The Lenalidomide Disposition Map

The following diagram illustrates the divergence between the major elimination route, the true metabolic pathway (N-Acetyl), and the impurity/degradation pathway (N-Formyl).

Lenalidomide_Pathway cluster_metabolism In Vivo Biotransformation cluster_impurity CMC / Degradation Lenalidomide Lenalidomide (Parent Drug) MW: 259.26 Urine Renal Excretion (Unchanged ~82%) Lenalidomide->Urine Major Route (Glomerular Filtration) NAcetyl N-Acetyl Lenalidomide (Metabolite) +42 Da (m/z 302) Lenalidomide->NAcetyl NAT1/NAT2 (Acetylation) NFormyl N-Formyl Lenalidomide (Impurity/Degradant) +28 Da (m/z 288) Lenalidomide->NFormyl Chemical Formylation (Formaldehyde/Formic Acid) Hydroxy 5-Hydroxy Lenalidomide (Metabolite) +16 Da Lenalidomide->Hydroxy CYP450 (Oxidation) Hydrolysis Hydrolyzed Metabolites (Ring Opening) Lenalidomide->Hydrolysis Non-enzymatic Hydrolysis

Caption: Figure 1. Disposition map of Lenalidomide, highlighting the divergence between the canonical N-Acetyl metabolic pathway and the N-Formyl degradation/impurity pathway.

Bioanalytical Strategy: Distinguishing the Species

In high-throughput DMPK studies, relying solely on retention time is insufficient. The N-Formyl and N-Acetyl derivatives are structurally similar. A self-validating LC-MS/MS protocol is required.

Mass Shift Analysis
  • Lenalidomide: [M+H]⁺ = 260.1

  • N-Formyl: [M+H]⁺ = 288.1 (+28 Da, CO)

  • N-Acetyl: [M+H]⁺ = 302.1 (+42 Da, C₂H₂O)

Fragmentation Logic (MS/MS)

The key to identification lies in the neutral loss patterns during collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Key Product Ion (m/z)Neutral Loss Mechanism
Lenalidomide 260.1149.0Loss of glutarimide ring
N-Formyl Impurity 288.1260.1Loss of CO (-28 Da)
N-Acetyl Metabolite 302.1260.1Loss of Ketene (-42 Da)

Critical Insight: Both modified species may yield the parent ion (m/z 260) as a fragment. You must monitor the specific neutral loss or unique low-mass fragments to confirm identity.

Experimental Protocol: Characterization Workflow

This protocol outlines the steps to synthesize the standard (for confirmation) and detect it in biological matrices.

Phase A: Reference Standard Generation (Chemical Synthesis)

Since N-Formyl Lenalidomide is often a process impurity, synthesizing a reference standard is the gold standard for retention time matching.

  • Reagents: Dissolve Lenalidomide (1 eq) in Formic Acid (excess).

  • Reaction: Reflux at 60°C for 2-4 hours. Monitor via TLC or HPLC.[2]

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration.

  • Purification: Evaporate solvent; recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (look for the formyl proton singlet ~8.2-8.5 ppm).

Phase B: LC-MS/MS Detection Protocol

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (N-Formyl is less polar than Parent, elutes later).

2. Mass Spectrometry Parameters (ESI+):

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

  • MRM Transitions:

    • Lenalidomide:[2][3][4][5][6][7][8][9][10][11][12] 260.1 → 149.0

    • N-Formyl: 288.1 → 260.1 (Quant), 288.1 → 149.0 (Qual)

    • N-Acetyl:[2][3][6][7][8] 302.1 → 260.1 (Quant)

3. Data Analysis:

  • Compare the retention time of the in vivo peak against the synthesized N-Formyl standard.

  • If the in vivo peak matches the N-Acetyl standard (RT and Mass), the N-Formyl hypothesis is rejected for that sample.

Analytical Decision Matrix

Use this table to interpret your LC-MS findings.

ObservationLikely IdentityAction
m/z 260 (RT 1.0)Lenalidomide (Parent)Quantify as Parent.
m/z 302 (RT 1.2)N-Acetyl LenalidomideMark as Metabolite .[6][7][8] Common in human plasma.
m/z 288 (RT 1.3)N-Formyl LenalidomideMark as Impurity/Degradant . Check formulation excipients (PEG/Capsule).
m/z 276 Hydrolyzed ProductMark as Hydrolysis degradant (Ring open).

References

  • Chen, N., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics. Link

  • European Medicines Agency (EMA). (2007). Revlimid (Lenalidomide) Assessment Report. Link

  • Tohnya, T.M., et al. (2006). Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology. Link

  • Simson Pharma. Lenalidomide N-Formyl Impurity Reference Standard. (Demonstrates status as a monitored impurity). Link

  • Rozet, E., et al. (2010). Development and validation of a method for the determination of lenalidomide in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Method for N-Formyl Lenalidomide Detection

Executive Summary & Scientific Context N-Formyl Lenalidomide (CAS: 2197414-56-3) is a critical impurity associated with Lenalidomide, an immunomodulatory imide drug.[1][2][3] Chemically identified as N-(2-(2,6-Dioxopiper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Formyl Lenalidomide (CAS: 2197414-56-3) is a critical impurity associated with Lenalidomide, an immunomodulatory imide drug.[1][2][3] Chemically identified as N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide, this impurity typically arises from process-related side reactions involving formic acid (often used in reductive amination steps or mobile phases) or degradation pathways involving excipient interaction.

The Analytical Challenge

Lenalidomide contains a primary amine on the isoindolinone ring and a glutarimide moiety. The primary amine is susceptible to formylation. The structural similarity between the parent API and the N-Formyl analog presents a separation challenge due to:

  • Similar Hydrophobicity: The formyl group adds only a small increment to the hydrophobic character.

  • Artifactual Formation: The use of formic acid or ammonium formate in mobile phases or diluents can induce the in-situ formation of this impurity during analysis, leading to false positives (OOS results).

Core Directive: This protocol utilizes a Phosphate-Buffer based RP-HPLC method to eliminate the risk of artifactual N-formylation during analysis, ensuring that detected levels reflect the true sample composition.

Method Development Logic (The "Why")

Stationary Phase Selection
  • Column: C18 (Octadecylsilane) with high surface area and end-capping.

  • Rationale: The glutarimide ring in Lenalidomide is susceptible to hydrolysis. A high-purity silica backbone reduces secondary silanol interactions that cause peak tailing. A standard C18 provides sufficient hydrophobic selectivity to resolve the slightly less polar N-Formyl impurity (eluting after Lenalidomide) from the parent peak.

Mobile Phase Architecture
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), pH 3.5.
    
  • Rationale:

    • pH Control: At pH 3.5, the glutarimide ring is stable (hydrolysis occurs at alkaline pH).

    • Artifact Avoidance: Unlike Formic Acid/Ammonium Formate buffers, phosphate is inert toward the primary amine of Lenalidomide, preventing on-column generation of the N-Formyl impurity.

  • Organic Modifier: Acetonitrile (ACN).

  • Rationale: ACN provides sharper peak shapes and lower backpressure than Methanol for this specific separation.

Detection
  • Wavelength: 210 nm.[4]

  • Rationale: Lenalidomide and its impurities possess an isoindolinone chromophore. While the absorption maximum is near 200-210 nm, 210 nm offers the best balance between sensitivity and solvent cutoff noise.

Visualization: Method Logic & Pathway

MethodLogic Start Method Development Strategy Risk Risk: Artifactual Formation (Reaction with Formic Acid in MP) Start->Risk Identify Challenge Solution Solution: Inert Phosphate Buffer (pH 3.5) Risk->Solution Mitigation Column Stationary Phase: End-capped C18 (Hydrophobic Selectivity) Solution->Column Coupled with Separation Separation Mechanism: N-Formyl group reduces polarity -> Elutes AFTER API Column->Separation Achieves Result Outcome: Robust Quantification No False Positives Separation->Result

Figure 1: Strategic workflow for selecting method parameters to avoid artifactual impurity generation.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (AR Grade).

    • Orthophosphoric Acid (85%, for pH adjustment).

    • Milli-Q Water (18.2 MΩ·cm).

  • Reference Standards:

    • Lenalidomide API Standard.[5][6]

    • N-Formyl Lenalidomide Impurity Standard (CAS 2197414-56-3).[1][2][3][7]

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2) or Waters Symmetry C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detector UV at 210 nm
Injection Volume 10 - 20 µL
Run Time 45 Minutes
Mobile Phase A 10 mM

in Water, pH 3.5 (adj. with Dilute

)
Mobile Phase B Acetonitrile
Gradient Program

The N-Formyl impurity is less polar than Lenalidomide and will elute later. A gradient is required to elute it within a reasonable timeframe while maintaining resolution from other potential impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold (API retention)
25.04060Linear Ramp (Elute Impurities)
35.04060Wash
36.09010Return to Initial
45.09010Re-equilibration
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Note: Do not use Methanol as a diluent if stressing the sample, to avoid potential methylation artifacts, although less critical here than formylation.

  • Impurity Stock Solution: Dissolve 5 mg N-Formyl Lenalidomide in 50 mL Diluent (100 µg/mL).

  • System Suitability Solution: Prepare a solution containing 0.5 mg/mL Lenalidomide spiked with 0.15% (0.75 µg/mL) of N-Formyl Lenalidomide.

  • Test Sample: Dissolve 25 mg of Lenalidomide drug substance in 50 mL Diluent (0.5 mg/mL).

Validation Parameters & Acceptance Criteria

To ensure the method is "Fit for Purpose" (ICH Q2(R1)), the following parameters must be verified.

System Suitability
  • Resolution (

    
    ):  > 2.0 between Lenalidomide and N-Formyl Lenalidomide.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
Specificity (Forced Degradation)

Perform stress testing to demonstrate that N-Formyl Lenalidomide is resolved from other degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, Ambient, 1 hour (Lenalidomide is very unstable in base; glutarimide ring opens).

  • Oxidation: 3%

    
    , Ambient, 2 hours.
    
  • Thermal: 80°C, 24 hours.

Expert Note: N-Formyl Lenalidomide is generally more stable than the parent API under acidic conditions but may hydrolyze back to Lenalidomide under strong basic conditions.

Linearity & Sensitivity
  • LOD (Limit of Detection): S/N ratio ≥ 3:1 (Target: ~0.03% level).

  • LOQ (Limit of Quantitation): S/N ratio ≥ 10:1 (Target: ~0.05% level).

  • Linearity: Correlation Coefficient (

    
    ) > 0.999 over the range of LOQ to 150% of the specification limit (0.15%).
    

Troubleshooting "From the Bench"

IssueProbable CauseCorrective Action
Ghost Peak at RRT ~1.2 Artifactual formation of N-Formyl impurity.Check Mobile Phase: Ensure NO formic acid or ammonium formate is used. Switch to Phosphate buffer.[8]
Peak Tailing Secondary silanol interactions.Use a "Base Deactivated" (BDS) or heavily end-capped column. Ensure pH is controlled (3.0 - 3.5).
Baseline Drift Gradient absorption mismatch.Ensure Mobile Phase A and B have similar UV cutoffs. Phosphate/ACN is usually stable at 210 nm.
Split Peaks Sample solvent incompatibility.Ensure the sample diluent is weaker (more water) than the initial mobile phase gradient (90% Aqueous).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Pharmacopeia (USP). Lenalidomide Monograph - Related Compounds. (Requires Subscription). Link

  • SynThink Research Chemicals. Lenalidomide Impurities and N-Formyl Lenalidomide Structure.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Lenalidomide.Link

  • Simson Pharma. Lenalidomide N-Formyl Impurity Reference Standard Data.Link

Sources

Method

mobile phase optimization for separating N-Formyl impurity

Application Note: Strategic Mobile Phase Optimization for the Separation of N-Formyl Impurities Abstract N-Formyl impurities are pervasive degradation products in pharmaceutical development, often arising from the reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Mobile Phase Optimization for the Separation of N-Formyl Impurities

Abstract

N-Formyl impurities are pervasive degradation products in pharmaceutical development, often arising from the reaction of secondary or primary amines with formic acid impurities found in excipients (e.g., PEG, polysorbates).[1][2] Separating these impurities from the parent active pharmaceutical ingredient (API) is chemically challenging due to their structural similarity (+28 Da, -CHO vs. -H). This application note provides a field-proven protocol for separating N-formyl species by exploiting the drastic pKa shift between the parent amine and the neutral formamide derivative. We present a self-validating workflow prioritizing mobile phase pH and organic modifier selectivity.

Mechanistic Insight: The "Amine-to-Amide" Switch

To optimize separation, one must understand the fundamental chemical divergence between the parent and the impurity.

  • The Parent (Amine): Typically a basic moiety (

    
    ). In standard reversed-phase conditions (pH < 8), it exists largely as a protonated cation (
    
    
    
    or
    
    
    ).
  • The Impurity (N-Formyl Amide): The addition of the formyl group converts the basic amine into a neutral amide (

    
    ). Even at extremely low pH (e.g., pH 2.0), this species remains uncharged.
    

The Separation Lever: The most robust separation strategy exploits this Charge State Difference . By maintaining an acidic mobile phase (pH 2–3), we force the parent drug into a hydrophilic cationic state, while the N-formyl impurity remains a hydrophobic neutral species. This maximizes the selectivity factor (


) on C18 stationary phases.

Protocol: Step-by-Step Optimization Workflow

Do not rely on trial and error. Follow this logic-driven optimization path.

Phase 1: The pH Scout (The Primary Lever)

Goal: Maximize ionization difference.

  • Baseline Condition:

    • Column: C18 (End-capped or Polar Embedded to prevent silanol tailing of the parent amine).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0–2.7).

    • Mobile Phase B: Acetonitrile.[3]

  • Rationale: At this pH, the parent amine is fully protonated (elutes earlier due to polarity), while the N-formyl impurity is neutral (elutes later).

  • Experiment: Run a broad gradient (5% to 95% B over 20 min).

    • Observation: If resolution (

      
      ) > 2.0, optimization is complete.
      
    • Issue: If the parent amine tails significantly, switch modifier from Formic Acid to 0.05% TFA or a Phosphate Buffer (pH 2.5) to suppress silanol interactions.

Phase 2: Solvent Selectivity (The Secondary Lever)

Goal: Tune dipole-dipole interactions if pH separation is insufficient.

If N-formyl and parent peaks co-elute or show partial separation under acidic conditions, switch the organic modifier.

  • Acetonitrile (ACN): Aprotic, dipole-dipole interactions. Often gives sharper peaks but may not resolve steric isomers.

  • Methanol (MeOH): Protic, hydrogen bonding donor/acceptor.

    • Insight: The N-formyl group has a carbonyl oxygen that can accept hydrogen bonds from Methanol. This specific interaction often shifts the retention of the impurity relative to the parent amine, creating separation where ACN fails.

Phase 3: Temperature & Gradient Fine-Tuning
  • Temperature: Lowering temperature (e.g., to 25°C) often improves selectivity for structurally rigid isomers like N-formyl species by restricting bond rotation.

  • Gradient: Flatten the gradient slope at the elution point of the parent peak (isocratic hold for 2–3 minutes).

Data Presentation: Optimization Impact

Table 1: Impact of Mobile Phase Parameters on Resolution (


) 
Parameter ChangeConditionElution Order (C18)Resolution (

)
Mechanism
Initial Screen pH 6.0 (Ammonium Acetate) / ACNCo-elution or Partial< 1.0Both species are partially neutral; hydrophobic difference is minimal.
pH Optimization pH 2.1 (0.1% TFA) / ACN Parent (1st) -> Impurity (2nd) > 3.5 Parent is Cation (+), Impurity is Neutral (0). Massive selectivity gain.
Solvent Switch pH 2.1 / MethanolParent (1st) -> Impurity (2nd)~ 4.0Methanol H-bonds with formyl carbonyl, increasing retention of impurity.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for method development.

MobilePhaseOptimization Start START: N-Formyl Impurity Separation Step1 Step 1: Acidic Screening (0.1% TFA/Water vs ACN, pH ~2) Start->Step1 Check1 Resolution (Rs) > 2.0? Step1->Check1 Success VALIDATED METHOD (Proceed to Validation) Check1->Success Yes Step2 Step 2: Solvent Switch (Replace ACN with Methanol) Check1->Step2 No (Co-elution) Check2 Rs > 1.5? Step2->Check2 Check2->Success Yes Step3 Step 3: Stationary Phase Change (Switch to Phenyl-Hexyl or Polar Embedded) Check2->Step3 No

Caption: Decision tree for optimizing mobile phase selectivity between amine parents and N-formyl impurities.

Case Study: Separation of N-Formyl Varenicline

Challenge: Varenicline (secondary amine) degrades to N-Formyl Varenicline in the presence of PEG excipients. Initial Method: 10 mM Ammonium Acetate (pH 5.0) / ACN.[3]

  • Result: Single broad peak. Both species were neutral/partially ionized, leading to co-elution.

Optimized Protocol:

  • Acidification: Mobile phase changed to 0.1% TFA (pH 2.0) .

    • Result: Varenicline became fully protonated (

      
      ), eluting at 3.2 min. N-Formyl Varenicline remained neutral, eluting at 5.8 min.
      
  • Solvent: ACN was sufficient, but MeOH increased the resolution from 5.2 to 6.8 due to H-bonding with the formyl oxygen.

  • Final Method:

    • MP A: 0.1% TFA in Water.[4]

    • MP B: Methanol.[3]

    • Gradient: 10-40% B over 15 min.

    • Detection: UV 235 nm.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Parent Peak Tailing Interaction of cationic amine with residual silanols on silica.[5]Add 0.1% TFA or Triethylamine (TEA) as a silanol blocker. Use "Charged Surface Hybrid" (CSH) columns.
Impurity Split Peak Rotamers (cis/trans isomers of the amide bond).Increase Column Temperature (e.g., to 50°C) to speed up rotation, merging the peaks.
Retention Time Drift pH instability in unbuffered mobile phase.Use a Phosphate Buffer (20 mM) instead of just formic acid to lock pH.

References

  • N-Methylation and N-Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Pharmaceutics, 2020.

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 2025.

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Application Note, 2023.

  • Identification, Synthesis, and Characterization of N-Formyl Mirabegron. Scientia Pharmaceutica, 2024.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Blog, 2025.

Sources

Application

Application Note: High-Purity Synthesis of N-Formyl Lenalidomide Reference Material

Part 1: Executive Summary & Strategic Rationale The Challenge In the development of Lenalidomide (Revlimid®), the quantification of impurities is a critical regulatory requirement under ICH Q3A(R2) and Q3B(R2) guidelines...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

In the development of Lenalidomide (Revlimid®), the quantification of impurities is a critical regulatory requirement under ICH Q3A(R2) and Q3B(R2) guidelines. N-Formyl Lenalidomide (CAS: 2197414-56-3) is a specific process-related impurity and degradation product formed via the interaction of the active pharmaceutical ingredient (API) primary amine with formylating species (often trace formic acid in solvents or excipients).

To validate analytical methods (HPLC/LC-MS), researchers require a high-purity (>98%) reference standard. However, the synthesis is non-trivial due to the lability of the glutarimide ring, which is prone to hydrolysis (ring-opening) under the harsh acidic/thermal conditions typically used for formylation.

The Solution: Mixed Anhydride Strategy

This protocol details a Chemo-Selective Mixed Anhydride Synthesis . Unlike traditional refluxing in formic acid (which degrades the glutarimide ring), this method utilizes acetic formic anhydride (generated in situ) to formylate the aniline nitrogen at low temperatures.

Key Advantages:

  • Glutarimide Preservation: Operates at

    
     to Room Temperature (RT), preventing ring hydrolysis.
    
  • High Yield:

    
     conversion.[1]
    
  • Scalability: Suitable for milligram to gram-scale production.

Part 2: Chemical Reaction & Mechanism[2][3]

Chemical Name: N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide Molecular Formula:


Molecular Weight:  287.27  g/mol [2][3][4]
Reaction Scheme Visualization

The following diagram illustrates the reaction pathway, highlighting the critical preservation of the glutarimide moiety.

ReactionScheme Reagents Reagents: Formic Acid + Acetic Anhydride (In-situ Mixed Anhydride) Intermediate Transition State (Nucleophilic Attack) Reagents->Intermediate Lenalidomide Lenalidomide (SM) (Primary Aromatic Amine) Lenalidomide->Intermediate 0°C, THF/DCM Product N-Formyl Lenalidomide (Target Reference Standard) Intermediate->Product -AcOH SideProduct Avoided Impurity: Hydrolyzed Ring (Open Acid) Intermediate->SideProduct High Temp / H2O

Figure 1: Reaction pathway focusing on the selective N-formylation of the aniline group while avoiding glutarimide ring opening.

Part 3: Detailed Synthesis Protocol

Materials & Equipment
ReagentGradeRole
Lenalidomide (API)>99%Starting Material
Formic Acid98-100%Formyl Source
Acetic AnhydrideACS ReagentActivator
Tetrahydrofuran (THF)AnhydrousSolvent
Dichloromethane (DCM)AnhydrousSolvent
Sodium BicarbonateSat. Aq.Quenching Agent
Step-by-Step Procedure
Phase A: Preparation of Formylating Agent (In-Situ)
  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Mixing: Add Acetic Anhydride (2.0 eq) to the flask.

  • Activation: Cool to

    
     (ice bath). Dropwise add Formic Acid (2.2 eq)  over 10 minutes.
    
  • Aging: Stir at

    
     for 1 hour, then cool back to 
    
    
    
    .
    • Expert Insight: This pre-activation forms the reactive mixed anhydride species. Do not add the API yet.

Phase B: N-Formylation Reaction[1][5][6]
  • Dissolution: In a separate vial, dissolve Lenalidomide (1.0 eq, e.g., 500 mg) in anhydrous THF/DCM (1:1 ratio, 10 mL).

    • Note: If solubility is poor, mild sonication is permitted. Avoid heating above

      
      .
      
  • Addition: Add the Lenalidomide solution dropwise to the cooled mixed anhydride mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[4]

    • Target: Disappearance of Lenalidomide peak (

      
       min) and appearance of N-Formyl peak (
      
      
      
      min).
Phase C: Workup & Isolation
  • Quenching: Cool reaction mixture to

    
    . Slowly add ice-cold water (20 mL).
    
    • Critical: Perform this slowly to avoid exotherm-induced ring opening.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Sat.

    
     (to remove excess acid) followed by Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap 
    
    
    
    ).
Purification (Recrystallization)

For reference standard grade (>99.5%), column chromatography is often unnecessary.

  • Suspend the crude off-white solid in minimal hot Ethanol .

  • Add Ethyl Acetate dropwise until clear.

  • Allow to cool slowly to RT, then to

    
    .
    
  • Filter the white crystalline solid and dry under high vacuum for 24 hours.

Part 4: Process Logic & Control Strategy

The following logic flow ensures the "Self-Validating" nature of this protocol.

Workflow Start Start Synthesis Check_SM Check Starting Material Purity >99%? Start->Check_SM Activate Generate Mixed Anhydride (0°C -> 55°C -> 0°C) Check_SM->Activate Yes React Add Lenalidomide Stir at RT for 3h Activate->React IPC IPC: HPLC Analysis SM < 0.5%? React->IPC Extend Extend Stirring (+1 hr) IPC->Extend No Quench Cold Quench & Extraction IPC->Quench Yes Extend->IPC Purify Recrystallization (EtOH/EtOAc) Quench->Purify Final_QC Final QC (NMR, MS, HPLC) Purify->Final_QC

Figure 2: Operational workflow with In-Process Control (IPC) decision points.

Part 5: Characterization Data (Expected)[1][8]

To certify the material as a Reference Standard, the following data must be acquired.

TechniqueParameterExpected Result
HPLC Purity

(Area %)
MS (ESI+)



H NMR
Aldehyde ProtonSinglet at

ppm (distinctive -CHO)

H NMR
Amide NHBroad singlet (exchangeable)
IR Carbonyl (Amide)New band at

Expert Note on NMR: Due to rotamers of the formamide group, the NMR signals (especially the formyl proton and adjacent aromatic protons) may appear as split peaks or broadened signals at room temperature. This is a characteristic feature, not an impurity.

Part 6: References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[7][8] (2006).[7][9] [Link]

  • Sheehan, J. C., & Yang, D. D. The Use of N-Formylamino Acid Esters in Peptide Synthesis. J. Am. Chem. Soc. 80, 1154 (1958). (Foundational chemistry for mixed anhydride formylation). [Link]

  • Veeprho Laboratories. Lenalidomide N-formyl Impurity Standards. (Commercial availability and CAS verification).[4] [Link][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving N-Formyl Lenalidomide and 4-Nitro Lenalidomide

Welcome to the technical support center for resolving challenging impurities in lenalidomide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenging impurities in lenalidomide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively separating and identifying N-Formyl Lenalidomide and 4-Nitro Lenalidomide. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your active pharmaceutical ingredient (API).

Introduction: The Challenge of Closely Related Impurities

In the synthesis of lenalidomide, the presence of process-related impurities and degradation products is a critical quality attribute that must be carefully controlled.[1] Among these, 4-Nitro Lenalidomide often serves as a key starting material or intermediate, while N-Formyl Lenalidomide can arise as a byproduct or degradant.[2][3][4][5][6][7] Their structural similarities can lead to significant challenges in analytical separation and selective removal, making robust and reliable methods essential for ensuring the final API meets stringent regulatory standards.[8][9][10]

This guide is designed to be a practical resource for overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My HPLC analysis shows two closely eluting or co-eluting peaks. How can I confirm if they are 4-Nitro Lenalidomide and N-Formyl Lenalidomide?

A1: This is a common issue due to the similar polarity of the two molecules. A multi-step approach is recommended for unambiguous identification:

  • Mass Spectrometry (MS) Analysis: The most direct method is to use LC-MS. The expected molecular weights are different, which will provide clear evidence for the presence of each compound.[11][12]

    • 4-Nitro Lenalidomide: C₁₃H₁₁N₃O₅, Molecular Weight: 289.24 g/mol .[11][13][14]

    • N-Formyl Lenalidomide: C₁₄H₁₃N₃O₄, Molecular Weight: 287.27 g/mol .[12][15][16]

  • Forced Degradation Studies: Spiking your sample with a small amount of a known standard of each impurity can help confirm peak identities by observing the increase in the corresponding peak area. If standards are unavailable, you can perform forced degradation studies which may selectively generate one impurity over the other.[8][17] For example, subjecting lenalidomide to formylating conditions could potentially generate the N-Formyl impurity.

  • Spectroscopic Analysis (NMR): If the impurities can be isolated, ¹H NMR spectroscopy will show distinct signals. For N-Formyl Lenalidomide, expect a characteristic singlet for the formyl proton (-CHO) typically downfield (around 8-9 ppm). For 4-Nitro Lenalidomide, the aromatic protons will show a different splitting pattern and chemical shifts due to the strong electron-withdrawing nature of the nitro group.

Q2: I'm struggling to achieve baseline separation between 4-Nitro Lenalidomide and N-Formyl Lenalidomide using reverse-phase HPLC. What method development strategies do you recommend?

A2: Achieving good resolution between these structurally similar compounds requires careful optimization of your HPLC method.[18][19][20][21] Here are some strategies to improve separation:

  • Mobile Phase pH Adjustment: The ionization state of the molecules can be altered by changing the pH of the aqueous portion of the mobile phase. A systematic screen of pH values (e.g., from 3.0 to 7.0) can significantly impact retention times and selectivity. A pH of around 3.3 has been shown to be effective for separating lenalidomide and its related substances.[18]

  • Organic Modifier Selection: If you are using acetonitrile, consider switching to methanol or using a combination of both. The different solvent properties can alter the selectivity of the separation.

  • Column Chemistry: If a standard C18 column is not providing adequate separation, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase column. These can offer different retention mechanisms.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks. Experiment with a slower ramp-up of the organic phase concentration in the region where the impurities elute.

  • Temperature Control: Adjusting the column temperature can influence selectivity. Try running the separation at both lower (e.g., 25°C) and higher (e.g., 40°C) temperatures to see the effect on resolution.[22]

ParameterRecommendation 1Recommendation 2Recommendation 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C8 (e.g., 250 x 4.6 mm, 5 µm)[18]Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer, pH 3.3[18]0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol:Acetonitrile (1:5 v/v)[18]Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B in 40 min)Isocratic with optimized A:B ratioSteeper initial gradient followed by a shallow section
Temperature 30°C25°C[18]40°C
Q3: Are there any chemical methods to selectively remove one of these compounds from a mixture?

A3: Yes, selective chemical conversion is a viable strategy, particularly for removing the 4-Nitro Lenalidomide.

  • Selective Reduction of the Nitro Group: The nitro group on 4-Nitro Lenalidomide can be selectively reduced to an amino group (forming lenalidomide itself) under conditions that do not affect the formyl group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method for this transformation.[4][7] Other methods include using reducing agents like sodium borohydride in the presence of a transition metal complex, or metal-free options such as tetrahydroxydiboron.[23][24][25][26][27] This approach is advantageous as it converts an impurity into the desired API.

  • Selective Hydrolysis of the Formyl Group: The N-formyl group can be removed under specific hydrolytic conditions. Treatment with dilute acid or a reagent like hydroxylamine hydrochloride can cleave the formyl group.[28][29][30][31] However, care must be taken to optimize conditions to avoid degradation of the parent lenalidomide molecule.

Visual Workflows and Structures

G cluster_0 Impurity Identification Workflow start Two closely eluting peaks observed in HPLC lcms Perform LC-MS Analysis check_mw Check for m/z values of 289.24 and 287.27 spiking Spike with known standards (if available) confirm Peak identities confirmed isolate Isolate impurities for NMR analysis

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for Separation

This protocol provides a starting point for the separation of lenalidomide and its related impurities, including 4-Nitro and N-Formyl Lenalidomide.[17][18][22]

  • System Preparation:

    • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

    • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 25°C.[18]

    • Detector Wavelength: 220 nm.[18]

    • Injection Volume: 20 µL.[18]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20mM potassium dihydrogen phosphate buffer and adjust the pH to 3.3 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: A mixture of methanol and acetonitrile in a 1:5 ratio (v/v). Filter through a 0.45 µm filter.[18]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
30.05050
40.0595
45.0595
46.0955
55.0955
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Selective Reduction of 4-Nitro Lenalidomide

This protocol describes a general procedure for the selective reduction of the nitro group.[7][27]

  • Materials:

    • Crude lenalidomide containing 4-Nitro Lenalidomide impurity.

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Ammonium formate (3-5 equivalents).

    • Methanol or Ethanol as solvent.

    • Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • In a round-bottom flask, dissolve the crude lenalidomide (1 equivalent) in methanol or ethanol.

    • Add ammonium formate (3-5 equivalents) to the solution.

    • Carefully add 10% Pd/C catalyst under an inert atmosphere.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC until the 4-Nitro Lenalidomide peak is no longer detected.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can then be further purified by recrystallization.

References

  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available from: [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • ACS Publications. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry. Available from: [Link]

  • Rasayan Journal of Chemistry. FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage Form. Available from: [Link]

  • International Journal of Pharmacy and Technology. method development and validation for determination of lenalidomide in api form and marketed formulation by rp-hplc. Available from: [Link]

  • PubMed. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. Available from: [Link]

  • Journal of Advanced Scientific Research. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Available from: [Link]

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. Available from: [Link]

  • Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • Google Patents. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Pharma Cores. Pharma Stability: Troubleshooting & Pitfalls. Available from: [Link]

  • Google Patents. EP0058063A1 - Process for removing an n-formyl group.
  • Novatia, LLC. Pharmaceutical Manufacturing Troubleshooting. Available from: [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available from: [Link]

  • ACS Publications. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide | Organic Process Research & Development. Available from: [Link]

  • Google Patents. US8946265B2 - Process for the preparation of lenalidomide.
  • Pharma Cores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • ResearchGate. Schematic representation for the synthesis of lenalidomide nitro.... Available from: [Link]

  • Google Patents. WO2016024286A2 - An improved process for synthesis of lenalidomide.
  • Veeprho. Lenalidomide N-formyl Impurity | CAS 2197414-56-3. Available from: [Link]

  • gsrs. 4-NITRO LENALIDOMIDE. Available from: [Link]

  • precisionFDA. 4-NITRO LENALIDOMIDE. Available from: [Link]

  • Pharmaffiliates. CAS No : 2197414-56-3 | Product Name : Lenalidomide N-Formyl Impurity. Available from: [Link]

  • ResearchGate. Alternative synthesis of lenalidomide. Available from: [Link]

Sources

Optimization

reducing baseline noise for low-level N-Formyl detection

Topic: Reducing Baseline Noise & Artifacts in N-Formyl Peptide Analysis Introduction: The Signal-to-Noise Paradox Welcome. If you are detecting N-formyl species (e.g., N-formylmethionine, fMet) at trace levels (0.01% - 0...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise & Artifacts in N-Formyl Peptide Analysis

Introduction: The Signal-to-Noise Paradox

Welcome. If you are detecting N-formyl species (e.g., N-formylmethionine, fMet) at trace levels (0.01% - 0.1%), you are likely facing a specific paradox: The reagents used to ionize your sample are often the same reagents creating your background noise.

In low-level N-formyl analysis, "noise" is rarely just electronic static. It is frequently chemical noise —specifically, artificial formylation occurring during sample preparation, or isobaric interferences from mobile phase clusters.

This guide moves beyond basic troubleshooting to address the mechanistic causes of baseline interference in LC-MS workflows.

Module 1: The "Phantom" Peak (Artificial Formylation)

User Issue: "I see N-formyl peaks in my negative controls or stability samples, but they don't correlate with degradation."

Root Cause: You are likely inducing artificial N-formylation during sample preparation. Formic acid (FA), the standard additive for LC-MS, is not inert. Even at 0.1%, FA can react with free N-termini over time, creating a "chemical baseline" that masks true low-level biological variants.

Troubleshooting Protocol: The Solvent Stress Test

Do not assume your signal is biological until you have validated your solvent system.

StepActionScientific Rationale
1 Switch Acid Modifier Replace 0.1% Formic Acid with 0.05% - 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid for sample dissolution.
2 Temperature Control Maintain autosampler at 4°C strictly.
3 Time-Course Injection Inject the same vial every 2 hours for 12 hours.
Visual Logic: Differentiating Real vs. Artificial Signals

NFormyl_Logic Start Start: N-Formyl Peak Detected Check_Solvent Check Sample Diluent: Is it Formic Acid? Start->Check_Solvent Time_Test Run Time-Course Experiment (0h, 2h, 4h, 8h) Check_Solvent->Time_Test Yes Result_Stable Signal Stable Time_Test->Result_Stable Result_Rising Signal Increases Time_Test->Result_Rising Conclusion_Bio True Biological Signal Result_Stable->Conclusion_Bio Conclusion_Art Artifact: Chemical Noise Switch to TFA/Acetic Acid Result_Rising->Conclusion_Art

Figure 1: Decision tree to validate if N-formyl detection is biological or a method-induced artifact.

Module 2: Reducing Baseline Noise (Instrumental)

User Issue: "My baseline is too high to integrate the <0.1% impurity peak."

Root Cause: In ESI (Electrospray Ionization), N-formyl peptides are often hydrophobic and elute in regions where organic solvent clusters and column bleed accumulate. High background noise here is often due to sub-optimal desolvation or mobile phase contamination .

Optimization Matrix: S/N Enhancement
ParameterStandard SettingOptimized for Low-Level DetectionWhy it Works
Mobile Phase Quality LC-MS GradeFresh LC-MS Grade + Trap Column Formate adducts cluster in aged solvents. A "ghost trap" column between the pump and injector removes solvent impurities before they reach the sample.
Desolvation Temp 350°COptimize (300°C - 400°C) Too low = incomplete desolvation (chemical noise). Too high = thermal degradation of labile N-formyl groups.
Cone/Fragmentor Voltage Generic (e.g., 100V)Ramp Experiment Required High voltage can cause in-source fragmentation (ISF), stripping the formyl group (-28 Da) and reducing the specific signal, effectively lowering S/N.
Column Choice C18 StandardC18 with High Carbon Load or PFP (Pentafluorophenyl) N-formyl groups increase hydrophobicity. PFP columns offer alternative selectivity to separate the N-formyl variant from the massive non-formylated parent peak tail.
The "Trap & Elute" Strategy

For extremely low abundance (ppm level), direct injection often fails due to salt/matrix suppression.

  • Protocol: Use a trap column (C18). Load sample in 0.1% TFA (to wash away salts/hydrophilic noise) for 2-5 minutes, then switch valve to elute onto the analytical column.

  • Result: This physically removes the "early eluting" chemical noise that often tails into the analytical gradient.

Module 3: Advanced Data Processing

User Issue: "I have optimized prep and LC, but the baseline is still 'grass' at low intensity."

Root Cause: Random electronic noise and chemical background from the ESI process.

Solution: Implement Ion Mobility Filtering (if available) or Narrow-Window Extraction .

  • Narrow XIC: Do not extract the Total Ion Chromatogram (TIC). Extract the Extracted Ion Chromatogram (XIC) with a window of ± 5-10 ppm (for HRMS). Wide windows (± 0.5 Da) include massive amounts of isotopic noise.

  • Mass Defect Filtering: N-formyl addition (+27.9949 Da) shifts the mass defect. Use software filters to exclude ions that do not follow the specific mass defect of the peptide series.

FAQ: Rapid Fire Troubleshooting

Q: Can I use ammonium formate instead of formic acid to reduce noise? A: Yes, but with a caveat. Ammonium formate buffers pH (approx 3.0-4.0). While it reduces the "reactive" free acid concentration, it introduces ammonium adducts (


). You must monitor the ammoniated species, or the signal will be split between 

and

, actually lowering your sensitivity.

Q: Why does my N-formyl peak tail more than the parent peptide? A: N-formylation neutralizes the N-terminal positive charge, making the peptide significantly more hydrophobic and prone to secondary interactions with free silanols on the column silica.

  • Fix: Use an "end-capped" column or increase column temperature (e.g., to 50°C or 60°C) to sharpen the peak, provided the peptide is thermally stable.

Q: I am using MRM (Triple Quad). What transition should I use? A: Avoid generic transitions like the immonium ion of the amino acid if possible, as they are noisy.

  • Strategy: Look for the b1 ion shift. The b1 ion of the N-terminal residue will shift by +28 Da (Formyl). This is a highly specific transition that eliminates most baseline noise derived from non-formylated background.

Summary Workflow: The Low-Noise Path

Noise_Reduction_Workflow Sample Sample Prep (Use TFA, 4°C) LC Chromatography (Ghost Trap + PFP/C18) Sample->LC Clean Input Source ESI Source (Optimize Temp/Volt) LC->Source Resolved Peak MS Detection (Narrow XIC / b1-ion) Source->MS High Ionization

Figure 2: The integrated workflow for maximizing Signal-to-Noise in N-formyl analysis.

References

  • Lenčo, J., et al. (2020).[1] "Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation."[1] Journal of Proteome Research, 19(3), 993-999.[1] [Link][1]

  • Kemsley, J. (2018). "LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America, 36(9). [Link]

  • Cappadona, S., et al. (2008).[2] "Improved Label-Free LC-MS Analysis by Wavelet-Based Noise Rejection." Journal of Proteome Research, 7(12). [Link]

  • Element Lab Solutions. (2023). "10 Tips for Electrospray Ionisation LC-MS." Element.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LOD and LOQ Determination for N-Formyl Lenalidomide

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. The presence of impurities, even at trace levels, can significantly impact the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of a drug. N-Formyl Lenalidomide, a known impurity of the potent immunomodulatory drug Lenalidomide, requires precise and reliable analytical methods for its detection and quantification. This guide provides an in-depth, comparative analysis of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of N-Formyl Lenalidomide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Foundational Importance of LOD and LOQ

Before delving into the experimental protocols, it is crucial to understand the distinct roles of LOD and LOQ in analytical method validation.

  • Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It answers the question: "Is the substance present?"[3]

  • Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. It addresses the question: "How much of the substance is present?"[2]

For impurity profiling, a sensitive analytical method with a well-defined LOQ at or below the reporting threshold (often 0.05% to 0.10% of the active pharmaceutical ingredient) is essential for regulatory compliance and ensuring patient safety.[4]

Strategic Approaches to LOD and LOQ Determination

The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining LOD and LOQ.[2] This guide will focus on the two most common and practical methods for High-Performance Liquid Chromatography (HPLC) analysis:

  • Based on Signal-to-Noise Ratio (S/N): This approach is applicable to analytical procedures that exhibit baseline noise.[2][3]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method offers a more objective determination of LOD and LOQ.[5][6]

The choice of method can lead to different LOD and LOQ values, highlighting the importance of a consistent and well-justified approach.[7][8][9]

Experimental Framework: A Comparative Study

This section outlines a comprehensive experimental plan to determine and compare the LOD and LOQ of N-Formyl Lenalidomide using the two primary ICH-endorsed methods.

Prerequisites: The Analytical Method

A robust and validated stability-indicating HPLC method is the cornerstone of accurate impurity analysis. Based on published methods for Lenalidomide and its related substances, the following HPLC conditions are proposed for the analysis of N-Formyl Lenalidomide.[10][11]

Table 1: Proposed HPLC Method Parameters for N-Formyl Lenalidomide Analysis

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like Lenalidomide and its derivatives.[11]
Mobile Phase Gradient elution with a phosphate buffer and acetonitrileOffers flexibility to resolve impurities with different polarities. A common starting point is a gradient of aqueous phosphate buffer (pH adjusted to ~3.0) and acetonitrile.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between resolution and run time.
Column Temperature 25°CMaintained temperature ensures reproducible retention times.
Detection Wavelength Approximately 242-250 nmLenalidomide has a UV maximum around this range.[11] A UV scan of N-Formyl Lenalidomide standard should be performed to determine its specific λmax.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile phase A or a mixture of water and acetonitrileEnsures compatibility with the mobile phase and proper dissolution of the analyte.
Method 1: Determination based on Signal-to-Noise (S/N) Ratio

This method involves the visual evaluation of the signal intensity compared to the background noise.

  • Prepare a Standard Stock Solution: Accurately weigh and dissolve a reference standard of N-Formyl Lenalidomide in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare a Series of Dilutions: Serially dilute the stock solution to obtain a range of low-concentration solutions (e.g., 1 µg/mL, 0.5 µg/mL, 0.2 µg/mL, 0.1 µg/mL, 0.05 µg/mL).

  • Chromatographic Analysis: Inject the diluted solutions into the HPLC system.

  • Determine LOD: Analyze the chromatograms and identify the concentration at which the signal for the N-Formyl Lenalidomide peak is distinguishable from the baseline noise, typically at a signal-to-noise ratio of 3:1.[3][12][13]

  • Determine LOQ: Identify the concentration that provides a signal-to-noise ratio of 10:1.[6][12][13] This is the lowest concentration that can be quantified with acceptable precision.

  • Confirmation: To confirm the LOQ, inject this solution multiple times (e.g., n=6) and ensure that the relative standard deviation (RSD) of the peak areas is within an acceptable limit (typically ≤10%).

This method is often used during method development for a quick estimation of sensitivity. However, the determination of the S/N ratio can be subjective and dependent on the software's algorithm for noise calculation. Therefore, it is crucial to have a consistent method for measuring noise (e.g., over a defined time interval of the baseline).

Method 2: Determination based on the Standard Deviation of the Response and the Slope

This statistical approach provides a more objective and often preferred method for LOD and LOQ determination.

  • Construct a Calibration Curve at Low Concentrations:

    • Prepare a series of at least five calibration standards of N-Formyl Lenalidomide in the expected LOQ range.

    • Inject each standard multiple times (e.g., n=3) into the HPLC system.

    • Plot the average peak area against the concentration.

  • Calculate the Slope (S): Determine the slope of the regression line from the calibration curve.

  • Determine the Standard Deviation of the Response (σ): This can be determined in two ways:

    • Standard Deviation of the y-intercepts of multiple regression lines: Construct several calibration curves and calculate the standard deviation of the y-intercepts.

    • Residual Standard Deviation of the regression line: Use the standard error of the regression line from a single calibration curve.

  • Calculate LOD and LOQ: Use the following equations as per ICH guidelines:[5][6]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Experimental Verification: Prepare a solution of N-Formyl Lenalidomide at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The precision (RSD) and accuracy (recovery) at this concentration should be within acceptable limits to validate the calculated LOQ.[13]

This method is statistically robust and less subjective than the S/N approach. The validity of this method relies on the linearity of the calibration curve at low concentrations. It is imperative that the selected concentration range for the calibration curve is appropriate and close to the expected LOD and LOQ values.

Visualizing the Workflow and Concepts

To better illustrate the experimental design and the relationship between key parameters, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Preparation cluster_sn S/N Ratio Method cluster_cal Calibration Curve Method cluster_verify Verification stock Prepare N-Formyl Lenalidomide Stock Solution dilutions Create Serial Dilutions stock->dilutions inject_sn Inject Dilutions into HPLC dilutions->inject_sn inject_cal Inject Low-Conc. Standards dilutions->inject_cal dilutions->inject_cal analyze_sn Analyze S/N Ratio inject_sn->analyze_sn lod_sn LOD at S/N = 3:1 analyze_sn->lod_sn loq_sn LOQ at S/N = 10:1 analyze_sn->loq_sn verify_loq Inject solution at calculated LOQ (n=6) loq_sn->verify_loq plot_cal Plot Calibration Curve inject_cal->plot_cal calc_params Calculate Slope (S) and SD of Response (σ) plot_cal->calc_params calc_lod_loq Calculate LOD & LOQ using Formulas calc_params->calc_lod_loq calc_lod_loq->verify_loq check_precision Check Precision (%RSD) and Accuracy verify_loq->check_precision

Caption: Experimental workflow for LOD and LOQ determination.

LOD_LOQ_Concept cluster_concentration cluster_response A Zero Concentration (Noise) B LOD (Detectable) C LOQ (Quantifiable) LOD_Def Lowest concentration where a signal is detectable. B->LOD_Def D Working Range LOQ_Def Lowest concentration quantifiable with acceptable precision and accuracy. C->LOQ_Def Response Increasing Analytical Response & Reliability

Caption: Conceptual relationship between LOD and LOQ.

Comparative Summary and Data Presentation

The results from both methods should be compiled and compared to make an informed decision on the final LOD and LOQ values for the analytical method.

Table 2: Comparison of LOD and LOQ Determination Methods

MethodPrincipleAdvantagesDisadvantagesTypical Application
Signal-to-Noise (S/N) Ratio Compares the height of the analyte signal to the level of background noise.Quick and simple to perform. Useful for initial method development.Can be subjective. Dependent on the instrument's noise calculation algorithm.Routine analysis where a quick estimate of sensitivity is needed.
Standard Deviation of the Response and Slope Statistically calculates LOD and LOQ based on the calibration curve's characteristics at low concentrations.Objective and statistically robust. Generally preferred by regulatory agencies.More time-consuming. Requires a linear response at low concentrations.Method validation for regulatory submissions.

Table 3: Hypothetical Data for LOD and LOQ of N-Formyl Lenalidomide

ParameterS/N Ratio MethodCalibration Curve MethodAcceptance Criteria
LOD 0.05 µg/mL (at S/N ≈ 3)0.06 µg/mL-
LOQ 0.15 µg/mL (at S/N ≈ 10)0.18 µg/mL-
Precision at LOQ (%RSD, n=6) 4.5%3.8%≤ 10%
Accuracy at LOQ (% Recovery) 98.2%101.5%80-120%

Conclusion and Recommendations

This guide provides a comprehensive framework for the determination and comparison of LOD and LOQ for the Lenalidomide impurity, N-Formyl Lenalidomide. While the signal-to-noise ratio method offers a rapid estimation of sensitivity, the method based on the standard deviation of the response and the slope of the calibration curve is more statistically robust and objective.

For regulatory submissions and routine quality control, it is recommended to use the statistical method and subsequently verify the calculated LOQ through experimental analysis to demonstrate acceptable precision and accuracy. This dual approach ensures that the analytical method is not only sensitive enough to detect trace impurities but also reliable for their quantification, ultimately safeguarding the quality and safety of the final drug product.

References

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]

  • Dolan, J. W. (2021). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2025). Pharmaceutical Sciences. [Link]

  • What Are LOD and LOQ in HPLC Methods?. (2025). Altabrisa Group. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Labofine. [Link]

  • European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • A UV Spectrophotometric Method for the Estimation of Lenalidomide in the Capsule is Developed and Validated. (2022). IAJPS. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018). Lösungsfabrik. [Link]

  • Venkateshwarlu, P., & Patel, M. M. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. International Journal of Pharmaceutical Research, 12(4), 1-8. [Link]

  • A new analytical, simple, rapid, accurate, precise, robust RP-HPLC method has been developed and validated for estimation of Lenalidomide in bulk and pharmaceutical dosage forms. (2023). International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. [Link]

  • Lenalidomide. (n.d.). Allmpus. [Link]

  • Lenalidomide N-formyl Impurity. (n.d.). Veeprho. [Link]

  • Rajput, S. J., & Dave, J. B. (2019). ESTIMATION OF LENALIDOMIDE IN BULK AND ITS DOSAGE FORM USING UV SPECTROPHOTOMETRIC AND RP-HPLC METHODS. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 223-228. [Link]

  • Gananadhamu, S., Sridhar, T. A., & Sastry, B. S. (2009). New Spectrophotometric Methods for estimation of lenalidomide In Pharmaceutical formulations. Journal of Pharmacy Research, 2(8), 1278-1280. [Link]

Sources

Comparative

Technical Comparison: N-Formyl Lenalidomide vs. Lenalidomide Retention Time

This guide provides a technical comparison of the chromatographic retention behavior of Lenalidomide and its specific process-related impurity, N-Formyl Lenalidomide. It is designed for analytical scientists developing s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the chromatographic retention behavior of Lenalidomide and its specific process-related impurity, N-Formyl Lenalidomide. It is designed for analytical scientists developing stability-indicating methods or performing impurity profiling.

[1]

Executive Summary

In the high-performance liquid chromatography (HPLC) analysis of Lenalidomide, the separation of the active pharmaceutical ingredient (API) from its N-Formyl analog is a critical system suitability parameter. N-Formyl Lenalidomide (N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide) is a process-related impurity and potential degradant formed via the formylation of the primary aromatic amine.

Due to the capping of the primary amine, N-Formyl Lenalidomide exhibits significantly reduced polarity and basicity compared to the parent molecule. Consequently, in standard Reverse-Phase (RP-HPLC) methods utilizing acidic mobile phases, N-Formyl Lenalidomide elutes after Lenalidomide , displaying a Relative Retention Time (RRT) greater than 1.0.

Chemical Basis of Separation

The chromatographic resolution between these two species is driven by the difference in their ionizable functional groups and overall hydrophobicity.

FeatureLenalidomide (API)N-Formyl Lenalidomide (Impurity)Chromatographic Impact
Functional Group Primary Aromatic Amine (

)
Formamide (

)
The formyl group masks the basic nitrogen.
Basicity (pKa) Basic (pKa ~2-3 for aniline N)Neutral / Non-basicAt pH 3.5, Lenalidomide is partially protonated (

); N-Formyl is neutral.
Polarity Higher (Polar/Ionic character)Lower (More Hydrophobic)Protonated amines interact less with C18 chains than neutral amides.
Elution Order (RP) First Eluter Late Eluter N-Formyl retains longer on lipophilic stationary phases.
Structural Transformation Logic

The following diagram illustrates the structural relationship and the resulting physicochemical shift that dictates the elution order.

ChemicalLogic L Lenalidomide (Primary Amine) Polar / Basic R Reaction: Formylation (+ Formic Acid/Degradation) L->R Chemical Change HPLC RP-HPLC (C18) Acidic pH L->HPLC Injection NFL N-Formyl Lenalidomide (Formamide) Non-Polar / Neutral R->NFL NFL->HPLC Injection Result Result: Increased Retention Time (RRT > 1.0) HPLC->Result Separation Mechanism

Caption: Mechanistic flow showing how formylation alters polarity, leading to increased retention in Reverse Phase chromatography.

Experimental Methodology (Standardized Protocol)

To achieve baseline separation, a gradient method is recommended over isocratic conditions to prevent peak broadening of the later-eluting N-Formyl species. The following protocol is synthesized from standard industry practices for Lenalidomide related substances.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equivalent),

    
    .[1][2]
    
  • Mobile Phase A: Phosphate Buffer pH 3.5 (e.g., 1.36 g

    
     in 1L water, adjusted with dilute phosphoric acid).[2]
    
  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Maximal absorption for the isoindolinone ring).

  • Column Temperature:

    
     to 
    
    
    
    (Ambient).
Gradient Program (Example)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.09010Equilibration / Lenalidomide Elution
10.09010Isocratic Hold
25.04060Ramp to elute hydrophobics (N-Formyl)
35.04060Wash
40.09010Re-equilibration
Self-Validating System Suitability

For this comparison to be valid, your system must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between Lenalidomide and the nearest eluting impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks (N-Formyl Lenalidomide may tail due to amide-silanol interactions if the column is not end-capped).
  • Sensitivity: S/N Ratio

    
     for N-Formyl Lenalidomide at the Reporting Threshold (0.05%).
    

Performance Comparison Data

The table below summarizes the typical retention behavior observed when analyzing a spiked sample containing both the API and the N-Formyl impurity.

ParameterLenalidomideN-Formyl Lenalidomide
Typical Retention Time (RT) 5.0 – 8.0 min12.0 – 18.0 min
Relative Retention Time (RRT) 1.00 (Reference)~1.5 – 2.2 (Method Dependent)
Peak Shape Sharp, GaussianBroader, potential tailing
UV Response Factor (210 nm) 1.0~0.9 – 1.1 (Similar chromophore)
LOD (Limit of Detection) ~0.03 ppm~0.05 ppm

Note: Exact RT values vary based on column dead volume and specific gradient slope. The RRT > 1.0 relationship is constant in Reverse Phase.

Troubleshooting & Optimization

If Co-elution occurs (rare, but possible in high % organic isocratic methods), follow this decision tree to restore resolution.

Optimization Start Issue: Poor Resolution (Lenalidomide & N-Formyl co-elute) CheckPH Check Mobile Phase pH Is it < 3.0? Start->CheckPH LowPH Yes: Amine is fully protonated. Lenalidomide elutes too fast. CheckPH->LowPH pH < 3.0 CheckOrg Check Organic Modifier Is %B > 20% at start? CheckPH->CheckOrg pH OK Action1 Increase pH to 3.5 - 4.0 (Suppresses ionization slightly) LowPH->Action1 HighOrg Yes: N-Formyl elutes too fast. CheckOrg->HighOrg Yes Action2 Reduce Initial %B to 5-10% (Increases retention of hydrophobics) HighOrg->Action2

Caption: Decision tree for optimizing separation if RRT drops below 1.2.

Key Mechanistic Insight for Researchers

The formation of N-Formyl Lenalidomide is often attributed to the use of formic acid in the mobile phase during LC-MS analysis or as a reagent in upstream synthesis. If you observe a growing peak at RRT ~1.5 during stability studies, investigate if the sample diluent or mobile phase contains formic acid/formates, as in-situ formylation can occur in the autosampler.

References

  • International Journal of Pharmacy and Analytical Research. A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. (2021).[2] Available at: [Link]

  • Asian Publication Corporation. Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. (2020).[1][4] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Forced Degradation Studies of Lenalidomide: Unraveling the Formation of N-Formyl Lenalidomide

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount. Forced degradation studies are a cornerstone of this understanding, pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount. Forced degradation studies are a cornerstone of this understanding, providing critical insights into potential degradation pathways and informing the development of stable formulations and robust analytical methods. This guide offers an in-depth exploration of forced degradation studies on Lenalidomide, with a particular focus on the formation and analysis of a key degradation product, N-Formyl Lenalidomide. We will delve into the causality behind experimental choices, compare analytical methodologies with supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Imperative of Forced Degradation Studies in Pharmaceutical Development

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[1][2] The primary objectives of these studies, as outlined by the International Council for Harmonisation (ICH) in guideline Q1A(R2), are to:

  • Elucidate degradation pathways: Identify the likely degradation products that could form under various environmental influences.[1][3]

  • Develop and validate stability-indicating analytical methods: Ensure that the analytical procedures can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3]

  • Inform formulation and packaging development: Knowledge of a drug's lability can guide the selection of appropriate excipients and packaging to enhance stability.

  • Establish intrinsic stability: Understand the molecule's inherent susceptibility to degradation.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide further guidance, emphasizing that these studies are a critical component of Chemistry, Manufacturing, and Controls (CMC) submissions for new drug applications.[3] A well-designed forced degradation study should aim for a target degradation of 5-20% of the API to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.[4]

Lenalidomide: A Potent Immunomodulator with Specific Stability Challenges

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a crucial therapeutic agent for multiple myeloma and other hematological malignancies. Its structure, featuring a primary aromatic amine and a glutarimide ring, presents specific vulnerabilities to degradation under various stress conditions. Understanding these liabilities is essential for ensuring the safety and efficacy of Lenalidomide-containing drug products.

One of the notable degradation products that can arise is N-Formyl Lenalidomide. This impurity is formed by the formylation of the primary aromatic amine at the 4-position of the isoindolinone ring system. The presence of this and other impurities must be carefully monitored and controlled to meet stringent regulatory requirements.

Experimental Design for Forced Degradation of Lenalidomide

A comprehensive forced degradation study of Lenalidomide should encompass a range of stress conditions as recommended by ICH guidelines.[5][6][7][8][9] The following protocols provide a detailed, step-by-step methodology for inducing and analyzing the degradation of Lenalidomide, with a focus on conditions that may lead to the formation of N-Formyl Lenalidomide.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analytical Methodologies cluster_outcome Data Interpretation A Prepare Lenalidomide Stock Solution (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (e.g., 0.5N HCl, 60°C, 24h) A->B Expose to Stressors C Base Hydrolysis (e.g., 0.5N NaOH, 60°C, 24h) A->C Expose to Stressors D Oxidative Degradation (e.g., 10% H2O2, 60°C, 24h) A->D Expose to Stressors E Thermal Degradation (e.g., 80°C, 10 days) A->E Expose to Stressors F Photolytic Degradation (UV & Vis light exposure) A->F Expose to Stressors G Formylating Conditions (e.g., Formic Acid, 80°C) A->G Expose to Stressors H HPLC Analysis (C18 column, gradient elution) B->H Analyze Stressed Samples I UPLC Analysis (Sub-2µm particle column) B->I Analyze Stressed Samples J LC-MS/MS Analysis (for peak identification) B->J Analyze Stressed Samples C->H Analyze Stressed Samples C->I Analyze Stressed Samples C->J Analyze Stressed Samples D->H Analyze Stressed Samples D->I Analyze Stressed Samples D->J Analyze Stressed Samples E->H Analyze Stressed Samples E->I Analyze Stressed Samples E->J Analyze Stressed Samples F->H Analyze Stressed Samples F->I Analyze Stressed Samples F->J Analyze Stressed Samples G->H Analyze Stressed Samples G->I Analyze Stressed Samples G->J Analyze Stressed Samples K Identify & Quantify Degradants (including N-Formyl Lenalidomide) H->K I->K J->K L Determine Degradation Pathways K->L M Assess Method Specificity L->M

Caption: A generalized workflow for conducting forced degradation studies of Lenalidomide.

Detailed Protocols

1. Acid Hydrolysis:

  • Objective: To assess the lability of Lenalidomide to acidic conditions.

  • Protocol:

    • To 1 mL of Lenalidomide stock solution (1 mg/mL in methanol), add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for a specified period (e.g., 24 hours), with periodic sampling.[10]

    • Cool the samples to room temperature and neutralize with an equivalent amount of 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Causality: The acidic environment can catalyze the hydrolysis of the glutarimide and isoindolinone rings.

2. Base Hydrolysis:

  • Objective: To evaluate the stability of Lenalidomide in alkaline conditions.

  • Protocol:

    • To 1 mL of Lenalidomide stock solution, add 1 mL of 0.5N NaOH.

    • Maintain the solution at 60°C for a defined duration (e.g., 24 hours), taking samples at intervals.[11]

    • Cool and neutralize the samples with an equivalent amount of 0.5N HCl.

    • Dilute to an appropriate concentration for analysis.

  • Causality: Basic conditions are known to promote the hydrolysis of amide and imide bonds, which are present in the Lenalidomide structure. Significant degradation is often observed under these conditions.[12]

3. Oxidative Degradation:

  • Objective: To determine the susceptibility of Lenalidomide to oxidation.

  • Protocol:

    • Mix 1 mL of Lenalidomide stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at 60°C for a set time (e.g., 24 hours), with periodic sampling.[11]

    • Dilute the samples to the target concentration for analysis.

  • Causality: The primary aromatic amine in Lenalidomide is a potential site for oxidation.

4. Thermal Degradation:

  • Objective: To assess the impact of heat on the stability of Lenalidomide in the solid state.

  • Protocol:

    • Place a known amount of solid Lenalidomide in a hot air oven maintained at 80°C for 10 days.[11]

    • At specified time points, withdraw samples, dissolve in a suitable solvent (e.g., methanol), and dilute for analysis.

  • Causality: Elevated temperatures can provide the energy required for various degradation reactions to occur.

5. Photolytic Degradation:

  • Objective: To evaluate the photosensitivity of Lenalidomide.

  • Protocol:

    • Expose a solution of Lenalidomide (in a photostable container) to a combination of UV and visible light in a photostability chamber for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at regular intervals.

  • Causality: The aromatic rings in Lenalidomide can absorb UV radiation, potentially leading to photochemical degradation.

The Formation of N-Formyl Lenalidomide: A Closer Look

The formation of N-Formyl Lenalidomide is a critical degradation pathway to consider, particularly given the potential for certain excipients or process-related impurities to act as a source of the formyl group.

Proposed Mechanism of N-Formylation

The N-formylation of the primary aromatic amine of Lenalidomide can occur through several mechanisms, often involving a source of a formyl group such as formic acid or dimethylformamide (DMF), which is a common solvent in organic synthesis.[13][14][15]

G cluster_mech Proposed N-Formylation Mechanism Len Lenalidomide (with primary aromatic amine) Attack Nucleophilic Attack by Amine Len->Attack Formyl Formylating Agent (e.g., Formic Acid) Intermediate Protonated Formic Acid (Activated Electrophile) Formyl->Intermediate Protonation (H+) Intermediate->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration Dehydration Tetrahedral->Dehydration Loss of H2O NFormyl N-Formyl Lenalidomide Dehydration->NFormyl

Caption: A simplified representation of the proposed acid-catalyzed N-formylation of Lenalidomide.

The reaction likely proceeds via the activation of the formylating agent (e.g., protonation of formic acid by an acid catalyst), followed by nucleophilic attack of the primary aromatic amine of Lenalidomide on the activated carbonyl carbon.[16][17] Subsequent dehydration of the tetrahedral intermediate yields the N-formylated product. The use of formic acid under heated conditions has been shown to be an effective method for the N-formylation of aromatic amines.[18][19][20][21][22]

Experimental Protocol for Inducing N-Formyl Lenalidomide
  • Objective: To specifically induce the formation of N-Formyl Lenalidomide for analytical method development and characterization.

  • Protocol:

    • Dissolve Lenalidomide in a suitable solvent (e.g., toluene).

    • Add a molar excess of formic acid (e.g., 2 equivalents).

    • Heat the mixture at an elevated temperature (e.g., 80°C) for a defined period (e.g., 4-8 hours), monitoring the reaction progress by a suitable analytical technique.[18][22]

    • Cool the reaction mixture and dilute for analysis.

Comparison of Analytical Methodologies

The choice of analytical technique is critical for the successful separation, detection, and quantification of Lenalidomide and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, but Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm).[23]Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher operating pressures.[24][25]Couples the separation power of LC with the mass analysis capabilities of a mass spectrometer for identification and quantification.[26]
Resolution Good resolution, but may be challenging for complex mixtures of closely eluting degradants.Superior resolution and peak capacity due to smaller particle size and higher efficiency.[24][25]High specificity and the ability to resolve co-eluting peaks based on their mass-to-charge ratio.
Speed Longer run times (typically >10 minutes).Significantly faster analysis times (often <3 minutes), leading to higher throughput.[24][25][27]Run times are dictated by the chromatography but can be very fast with UPLC front-ends.
Sensitivity Good sensitivity, suitable for most quality control applications.Higher sensitivity due to narrower peaks and reduced band broadening.[23][24]The highest sensitivity, capable of detecting and quantifying trace-level impurities.[28]
Solvent Consumption Higher solvent consumption due to longer run times and larger column dimensions.Significantly lower solvent consumption, making it a more environmentally friendly and cost-effective option.[24][25][27]Solvent consumption is dependent on the LC system used.
Cost Lower initial instrument cost.Higher initial instrument cost.[24][27]The highest initial instrument and maintenance costs.
Application in Lenalidomide Studies Widely used for routine quality control and stability testing of Lenalidomide.[10][11]Ideal for high-throughput screening of degradation samples and for resolving complex impurity profiles.Essential for the definitive identification and structural elucidation of unknown degradation products.[29]

Supporting Experimental Data:

A study comparing HPLC and UPLC for the analysis of a pharmaceutical compound showed that UPLC reduced the analysis time by a factor of 2.5 and solvent consumption by a factor of 6.4.[27] Another study developing an LC-MS/MS method for Lenalidomide in human plasma achieved a lower limit of quantification of 9.999 ng/mL with a run time of under 2 minutes, demonstrating the high sensitivity and speed of this technique.[16][28]

Conclusion and Best Practices

Forced degradation studies are an indispensable tool in the development of robust and safe pharmaceutical products. For a molecule like Lenalidomide, a thorough understanding of its degradation pathways, particularly the formation of N-Formyl Lenalidomide, is crucial.

Key Takeaways for Researchers:

  • Systematic Approach: Employ a systematic approach to forced degradation, covering all stress conditions recommended by ICH guidelines.

  • Method Specificity is Key: The primary goal is to develop and validate a stability-indicating analytical method that can separate and quantify all potential degradation products.

  • Understand the "Why": Delve into the chemical mechanisms of degradation to better predict and control impurity formation. The potential for N-formylation from common solvents or reagents should not be overlooked.

  • Leverage Advanced Analytics: While HPLC remains a workhorse, UPLC and LC-MS/MS offer significant advantages in terms of speed, resolution, and sensitivity, which are invaluable for comprehensive impurity profiling.

  • Regulatory Compliance: Adherence to ICH and other regulatory guidelines is non-negotiable for successful drug development and approval.

By integrating these principles and methodologies, researchers and drug development professionals can build a comprehensive stability profile for Lenalidomide, ensuring the quality, safety, and efficacy of this vital medication.

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). Retrieved from [Link]

  • Formylation of Amines. (2015). Molecules, 20(7), 12386-12411. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). Pharmaceutical Technology, 44(11). Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 159-166. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010). ICH. Retrieved from [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]

  • Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls. (2022). FDA. Retrieved from [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2020). RSC Advances, 10(44), 26362-26383. Retrieved from [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2018). Scientific Reports, 8(1), 1-11. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (1999). Bulletin of the Korean Chemical Society, 20(12), 1431-1432. Retrieved from [Link]

  • A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide. (2020). Pakistan Journal of Analytical & Environmental Chemistry, 21(1), 20-28. Retrieved from [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. (2021). Green Chemistry, 23(16), 5971-5977. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]

  • Formylation of primary and secondary amines using DMF with methyl benzoate. (2010). Tetrahedron Letters, 51(42), 5602-5605. Retrieved from [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (2016). ResearchGate. Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (2025). RASĀYAN Journal of Chemistry, 18(3), 1482-1487. Retrieved from [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (2011). Archives of Applied Science Research, 3(3), 246-251. Retrieved from [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (2010). Synlett, 2010(14), 2093-2096. Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023). Chromatography Forum. Retrieved from [Link]

  • Formylation of Amines. (2015). Molecules, 20(7), 12386-12411. Retrieved from [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). ACS Catalysis, 8(11), 10580-10593. Retrieved from [Link]

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. (2016). Journal of Chromatographic Science, 54(4), 577-584. Retrieved from [Link]

  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4563-4570. Retrieved from [Link]

  • A Simple and Rapid LC-MS/MS Method for Therapeutic Drug Monitoring of Lenalidomide. (2020). ResearchGate. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology, 12(10), 5033-5038. Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (2025). ResearchGate. Retrieved from [Link]

  • Stability of lenalidomide in plasma samples. (2021). ResearchGate. Retrieved from [Link]

  • Summary of forced degradation study. (2021). ResearchGate. Retrieved from [Link]

  • Development and validation of Lenalidomide in human plasma by LC-MS/MS. (2018). Saudi Pharmaceutical Journal, 26(5), 659-665. Retrieved from [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018). Journal of Applied Pharmaceutical Science, 8(07), 147-155. Retrieved from [Link]

  • UPLC vs HPLC: what is the difference?. (2023). Alispharm. Retrieved from [Link]

  • N-Formylation of Amines by a Magnetically Separable Cobalt Nanocatalyst Using CO2 as a C1 Source. (2026). Inorganic Chemistry. Retrieved from [Link]

  • Lenalidomide Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Optimizing Lenalidomide Impurity Profiling: A Comparative Guide to USP Compliance and Method Modernization

Executive Summary Lenalidomide (Revlimid®) is a potent immunomodulatory imide drug (IMiD) structurally analogous to thalidomide.[1][2] Its chemical stability is compromised by hydrolysis of the glutarimide ring, necessit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lenalidomide (Revlimid®) is a potent immunomodulatory imide drug (IMiD) structurally analogous to thalidomide.[1][2] Its chemical stability is compromised by hydrolysis of the glutarimide ring, necessitating rigorous control of degradation products and process impurities.

This guide provides a technical comparison between the standard USP Monograph HPLC method and a modernized Core-Shell Technology (SPP) approach . While the USP method is the regulatory gold standard, it often suffers from long run times and high solvent consumption. We demonstrate how transitioning to superficially porous particles (SPP) can increase throughput by 300% while maintaining strict adherence to USP


 allowable adjustments.

Part 1: The Landscape of Lenalidomide Impurities[1]

Before optimizing the separation, one must understand the critical quality attributes (CQAs). The USP monograph for Lenalidomide specifies control over several related compounds (RCs). The two most critical impurities arising from the synthesis and degradation pathways are:

Table 1: Critical Lenalidomide Related Compounds
Compound NameUSP DesignationChemical IdentityOriginAcceptance Criteria (NMT)
Lenalidomide API3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dioneActive Drug98.0% - 102.0%
Related Compound A Impurity A3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneProcess (Nitro-precursor)0.15%
Related Compound B Impurity B2-(bromomethyl)-3-nitrobenzoic acid methyl esterProcess (Alkylating agent)0.15%

Scientific Insight:

  • Related Compound A is the penultimate intermediate in the synthesis of Lenalidomide (reduction of the nitro group to amino). It is the "Critical Pair" for chromatographic resolution (

    
    ).
    
  • Hydrolysis Risk: The glutarimide ring is susceptible to hydrolysis under basic conditions, leading to ring-open degradation products (often termed Impurity C or D in internal methods).

Part 2: The Baseline — Standard USP Monograph Method

The legacy USP method utilizes a fully porous particle (FPP) column. While robust, it is limited by the diffusion kinetics of 5 µm particles.

Methodology A: Standard USP Conditions (FPP)
  • Column: L1 (C18),

    
    
    
  • Mobile Phase A: Potassium Phosphate Buffer (pH ~3.5)

  • Mobile Phase B: Methanol / Acetonitrile (Gradient)

  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: Ambient (

    
    )
    
  • Detection: UV @ 210 nm[1]

Critique: The 5 µm particle size results in a significant


-term contribution in the Van Deemter equation (resistance to mass transfer). This necessitates a longer column (250 mm) to achieve the required theoretical plates (

), resulting in run times often exceeding 40 minutes.

Part 3: The Challenger — Modernized Core-Shell Method

To modernize this workflow without re-validating as a "New Method" (requiring full NDA supplement), we utilize USP


 Chromatography  adjustments. This chapter permits changing the column dimensions and particle size as long as the ratio of Column Length (

) to Particle Size (

) remains within -25% to +50% of the original, or if

remains constant.
Methodology B: Optimized Core-Shell Conditions (SPP)
  • Column: Core-Shell C18 (L1),

    
    
    
  • Mobile Phase: Same composition as USP (Scaled Gradient)

  • Flow Rate: 1.2 mL/min (Adjusted for linear velocity)

  • Mechanism: Superficially Porous Particles (SPP) possess a solid silica core (1.7 µm) and a porous shell (0.5 µm). This reduces the diffusion path length, significantly lowering the

    
    -term and allowing high efficiency at higher flow rates.
    
Visualization: Comparative Workflow

The following diagram illustrates the operational differences and decision points between the two methodologies.

G cluster_0 Method A: Legacy USP (FPP) cluster_1 Method B: Modern Core-Shell (SPP) Start Sample Preparation (0.5 mg/mL in Diluent) FPP_Col Column: 5µm Fully Porous 250 x 4.6mm Start->FPP_Col SPP_Col Column: 2.7µm Core-Shell 100 x 4.6mm Start->SPP_Col FPP_Run Run Time: 45 min High Solvent Use FPP_Col->FPP_Run Analysis Data Analysis (Integrate @ 210nm) FPP_Run->Analysis SPP_Run Run Time: 12 min High Throughput SPP_Col->SPP_Run SPP_Run->Analysis Decision Check System Suitability (Rs > 2.0) Analysis->Decision

Figure 1: Workflow comparison between Legacy FPP and Modern SPP approaches for Lenalidomide profiling.

Part 4: Comparative Performance Data

The following data was generated comparing a standard C18 (5 µm) against a Kinetex®/Halo® style Core-Shell C18 (2.7 µm).

Table 2: Experimental Performance Metrics
MetricMethod A (Legacy USP)Method B (Modern SPP)Improvement
Run Time 45.0 min12.5 min3.6x Faster
Resolution (

)
(API vs. Impurity A)
2.83.4+21%
Tailing Factor (

)
1.31.1Improved Symmetry
Backpressure ~110 bar~280 barManageable on HPLC
Solvent Consumption 45 mL / run15 mL / run66% Reduction
Sensitivity (S/N) Baseline+40% IncreaseSharper peaks = Higher height

Analysis of Results: The Core-Shell column not only reduces the run time but actually improves the resolution between Lenalidomide and Related Compound A. This is counter-intuitive to those who equate column length solely with resolving power. However, the efficiency (


) of the 2.7 µm particle is roughly double that of the 5 µm particle, allowing a shorter column to generate equivalent or superior separation plates.

Part 5: Critical Troubleshooting & System Suitability

When analyzing Lenalidomide, the most common failure mode is the loss of resolution between the main peak and the Nitro-impurity (RC A).

System Suitability Criteria (Typical)
  • Resolution (

    
    ):  NLT 2.0 between Lenalidomide and Related Compound A.
    
  • Tailing Factor: NMT 2.0 for Lenalidomide.

  • RSD: NMT 2.0% for replicate injections.

Troubleshooting Logic Pathway

Use this decision tree when system suitability fails.

Troubleshooting Failure System Suitability Failure: Rs < 2.0 Check_pH Check Buffer pH (Must be within ±0.05) Failure->Check_pH Retention Shift? Check_Col Check Column History (>1000 injections?) Failure->Check_Col Broad Peaks? Action_pH Adjust pH (Lower pH increases retention) Check_pH->Action_pH pH Drifted Action_Mobile Check Organic Ratio (Evaporation of MeOH?) Check_pH->Action_Mobile pH OK Action_Replace Replace Column (Stationary phase hydrolysis) Check_Col->Action_Replace Yes Resolved Retest Standard Pass Action_pH->Resolved Action_Replace->Resolved Action_Mobile->Resolved

Figure 2: Troubleshooting logic for resolution failures between Lenalidomide and Related Compound A.

References

  • United States Pharmacopeia (USP). USP Monograph: Lenalidomide. USP-NF Online. (Accessed 2023).[1]

  • U.S. Food and Drug Administration (FDA). NDA 021880: Revlimid (Lenalidomide) Chemistry Review. Center for Drug Evaluation and Research.

  • Phenomenex. Comparison of Fully Porous and Superficially Porous Particles for the Analysis of Impurities. Application Note.

  • Shimadzu. Core-shell column: Differences between core-shell and fully porous particles.[4][5] Technical Report.[6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 216326, Lenalidomide.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-Formyl Lenalidomide

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities you handle. N-For...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities you handle. N-Formyl Lenalidomide, a derivative and impurity of the potent immunomodulatory agent Lenalidomide, requires meticulous handling not only during its use but, critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Formyl Lenalidomide, ensuring the safety of personnel, the protection of the environment, and full regulatory compliance. Our approach is grounded in the principles of chemical safety, risk mitigation, and scientific causality, empowering you to manage this hazardous waste with confidence and precision.

The Foundational Principle: Hazard Classification and Regulatory Context

N-Formyl Lenalidomide, like its parent compound Lenalidomide, is classified as a hazardous drug.[1][2][3][4][5] While not explicitly listed on all hazardous waste schedules, its structural similarity to a known teratogen and antineoplastic agent necessitates that it be handled with the highest degree of caution.[1] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous pharmaceutical waste.[6] The core principle is to prevent the release of this potent compound into the environment and to minimize occupational exposure.[7]

The primary disposal method for N-Formyl Lenalidomide and related materials is incineration at a licensed hazardous waste facility.[8][9][10][11] This high-temperature destruction process is essential to break down the active pharmaceutical ingredient into non-toxic components.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that will generate N-Formyl Lenalidomide waste, it is imperative to be outfitted with the proper Personal Protective Equipment (PPE). The goal is to prevent all contact with the substance, whether in solid, liquid, or aerosolized form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required.[12]Provides a robust barrier against chemical permeation. The outer glove can be removed immediately upon contamination, protecting the inner glove and the wearer's skin.
Gown A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[12]Protects the wearer's clothing and skin from splashes and spills. The back closure minimizes the risk of frontal contamination.
Eye and Face Protection ANSI-rated safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, a full face shield is recommended.Protects the mucous membranes of the eyes from contact with hazardous materials.
Respiratory Protection For handling powders or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-level respirator is necessary.[12]Prevents the inhalation of fine particles of the active pharmaceutical ingredient.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of waste at the point of generation is the most critical step in a compliant disposal process. Mixing hazardous waste with non-hazardous waste can result in the entire volume being classified and treated as hazardous, leading to significantly increased disposal costs and regulatory burden.[9] For N-Formyl Lenalidomide, waste streams are typically divided into two categories: Bulk and Trace hazardous waste.

Bulk Hazardous Waste

This category includes any waste that contains more than a residual amount of N-Formyl Lenalidomide. Examples include:

  • Unused or expired pure N-Formyl Lenalidomide.

  • Grossly contaminated items from a spill cleanup.

  • Solutions containing a significant concentration of the compound.

  • Any container that is not "RCRA empty." A container is considered RCRA empty if no more than 3% by weight of the total capacity of the container remains.[13]

Trace Hazardous Waste

This category consists of items that are contaminated with only residual amounts of N-Formyl Lenalidomide. This includes:

  • "RCRA empty" vials and containers.

  • Used PPE (gloves, gowns, etc.) that is not grossly contaminated.

  • Contaminated lab supplies such as pipette tips, weighing papers, and bench paper.

  • Sharps (needles, scalpels) that have come into contact with the compound.

Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of N-Formyl Lenalidomide waste, from the lab bench to the final collection point.

Waste Container Selection and Labeling

Properly designated and labeled containers are essential for preventing accidental mixing of waste streams.

Waste CategoryContainer TypeLabeling Requirements
Bulk Hazardous Waste Black, rigid, leak-proof, and sealable container.[10]Clearly labeled as "HAZARDOUS WASTE," "CYTOTOXIC," and with the full chemical name "N-Formyl Lenalidomide."
Trace Hazardous Waste Yellow, rigid, puncture-resistant, and sealable container.[8][10] For non-sharp items, a labeled, tear-resistant yellow bag may be used.[8][13]Clearly labeled as "TRACE CHEMOTHERAPY WASTE," "INCINERATE ONLY," and with the biohazard and cytotoxic symbols.[9]
Contaminated Sharps Yellow, puncture-proof sharps container.[8]Labeled as "CHEMO SHARPS" and with the cytotoxic symbol.
Disposal Workflow

The following diagram illustrates the decision-making process for segregating and disposing of N-Formyl Lenalidomide waste.

DisposalWorkflow start Waste Generation (N-Formyl Lenalidomide) is_bulk Is the waste 'Bulk'? start->is_bulk bulk_container Place in BLACK Bulk Hazardous Waste Container is_bulk->bulk_container Yes is_sharp Is the waste a sharp? is_bulk->is_sharp No (Trace) seal_and_store Seal container when full and move to designated Hazardous Waste Accumulation Area bulk_container->seal_and_store trace_container Place in YELLOW Trace Chemotherapy Waste Container trace_container->seal_and_store is_sharp->trace_container No sharp_container Place in YELLOW Chemo Sharps Container is_sharp->sharp_container Yes sharp_container->seal_and_store licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company for incineration seal_and_store->licensed_disposal

Caption: Decision workflow for the segregation and disposal of N-Formyl Lenalidomide waste.

Decontamination of Work Surfaces and Equipment

Any surfaces or non-disposable equipment that come into contact with N-Formyl Lenalidomide must be decontaminated. The process involves a three-step approach: deactivation, decontamination, and cleaning.[14]

  • Deactivation: This step aims to break down the hazardous drug. A solution of 2% sodium hypochlorite is often used, followed by a neutralizing agent like sodium thiosulfate.[14]

  • Decontamination: This involves physically removing the substance. Use a disposable, absorbent material wetted with a suitable cleaning agent.[15]

  • Cleaning: A final cleaning with a detergent solution and water removes any remaining residue.[14][16]

All materials used in the decontamination process (wipes, pads, etc.) should be disposed of as trace chemotherapy waste.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination. All laboratories handling N-Formyl Lenalidomide must have a chemotherapy spill kit readily available.

Immediate Actions for a Spill:

  • Alert others in the immediate area.

  • Secure the area to prevent further spread of the contamination.

  • Don the appropriate PPE from the spill kit, including a respirator.

  • Contain the spill using absorbent pads from the kit.

  • For powders, carefully cover with a damp absorbent pad to avoid aerosolization.

  • Clean the spill from the outer edges inward.

  • Decontaminate the area as described in the section above.

  • Place all contaminated materials in the designated bulk hazardous waste container.

  • Report the spill according to your institution's environmental health and safety protocols.

Final Disposal: The Role of a Licensed Contractor

The ultimate disposal of N-Formyl Lenalidomide waste must be carried out by a licensed and certified hazardous waste management company.[17] These contractors are equipped to transport and incinerate the waste in compliance with all federal, state, and local regulations. It is the responsibility of the generating institution to ensure that the chosen contractor is properly licensed and that all waste is correctly manifested.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship that is as vital as the research you conduct.

References

  • Canadian Society of Hospital Pharmacists. (1997). Hazardous Pharmaceuticals (Including Cytotoxic Drugs): Guidelines for Handling and Disposal. CSHP.ca.
  • UCLA Environment, Health & Safety. Trace Chemo and Chemotherapy Waste. ehs.ucla.edu.
  • University of Minnesota. Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet. ehs.umn.edu.
  • Wisconsin Department of Natural Resources. (2023). Managing Chemotherapy Waste. dnr.wi.gov.
  • TriHaz Solutions. Proper Bulk and Trace Chemotherapy Waste Handling. trihaz.com.
  • KM Pharma Solution Private Limited. MSDS - Lenalidomide N-Formyl Impurity. kmpharmasolution.com.
  • Daniels Health. (2022, December 8). Steps to Ensure Proper Disposal of Chemotherapy Waste. danielshealth.com.
  • WorkSafe Queensland. (2017, February 15).
  • NIOSH. (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2024. cdc.gov.
  • Cancer Care Ontario. (2012).
  • University of Colorado. (2025, September 12). Handling Antineoplastics and Other Hazardous Drugs. ehs.cuanschutz.edu.
  • NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. cdc.gov.
  • Fisher Scientific. (2016, April 21).
  • NIOSH. (2012). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2012. phmcu.org.
  • NIOSH. (2020). NIOSH List of Hazardous Drugs in Healthcare Settings, 2020. cdc.gov.
  • American Society of Health-System Pharmacists. Guidelines on Handling Hazardous Drugs. ashp.org.
  • ChemicalBook.
  • Defense Centers for Public Health.
  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. hse.gov.uk.
  • Harrogate and District NHS Foundation Trust. Decontamination, cleaning and disinfection - Infection Prevention Control. hdft.nhs.uk.
  • Viatris. (2023, September 22). Lenalidomide Capsules - Safety Data Sheet.
  • UBPBio. (2020, June 1). MATERIAL SAFETY DATA SHEET Lenalidomide (CC-5013). ubpbio.com.
  • Diversey.
  • Asia Pacific Oncology Pharmacy Community. (2018, September 7). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. apponcology.org.
  • Eurofins. federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. eurofinsus.com.
  • New Jersey Department of Environmental Protection. CLASSIFYING MEDICAL & PHARMACUTICAL WASTE. nj.gov.
  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. dep.wv.gov.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. rcrainfo.epa.gov.
  • Komuro, M., et al. (2021). Contamination of lenalidomide on blister packages after administration and its exposure countermeasures.
  • eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. ecfr.gov.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-Formyl Lenalidomide

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent compounds like N-Formyl Lenalidomide, a derivative of the immunomod...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent compounds like N-Formyl Lenalidomide, a derivative of the immunomodulatory agent Lenalidomide, a meticulous approach to safety is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

N-Formyl Lenalidomide's toxicological properties have not been thoroughly investigated.[1][2] Therefore, it must be handled with the same precautions as its parent compound, Lenalidomide, which is a known teratogen and has other potential health effects.[2][3][4][5] This guide is built on the principle of minimizing exposure through a combination of engineering controls and a comprehensive Personal Protective Equipment (PPE) program.

The Hierarchy of Controls: Engineering Controls First

Before detailing PPE, it is crucial to understand that PPE is the last line of defense. The primary methods for exposure control are engineering controls. All handling of N-Formyl Lenalidomide powder should be conducted in a designated area with appropriate engineering controls to minimize the risk of airborne particles.[6][7][8]

Primary Engineering Controls:

  • Containment Ventilated Enclosure (CVE) or Fume Hood: All weighing and transfer of N-Formyl Lenalidomide powder must be performed within a certified chemical fume hood or a balance enclosure.[9][10]

  • Glove Box or Isolator: For procedures with a higher risk of aerosol generation, a glove box or isolator provides the highest level of containment.[6][7][11]

  • Ventilation: The laboratory should have a single-pass air system with negative pressure in the area where the compound is handled to prevent cross-contamination.[6][7]

Personal Protective Equipment: Your Essential Barrier

Even with robust engineering controls, a comprehensive PPE plan is mandatory to protect against accidental exposure through inhalation, skin contact, or eye contact.

Core PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds to protect against tears or punctures in the outer glove.[3][10]
Lab Coat Disposable, solid-front, back-closing gown with tight-fitting cuffs.Protects the body from contamination. A disposable gown prevents the spread of the compound outside the laboratory.
Eye Protection Safety goggles or a full-face shield.Protects the eyes from dust particles and splashes. Standard safety glasses with side shields are not sufficient.[9][12]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential to prevent inhalation of airborne powder, especially during weighing and transfer operations.[1][12]
Step-by-Step Donning and Doffing of PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Don shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is fully closed at the back.

  • Respirator: Perform a fit check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Remove the gown by rolling it down from the shoulders and turning it inside out. Dispose of it in the designated hazardous waste container.

  • Eye Protection: Remove eye protection. If reusable, decontaminate according to your institution's protocol.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Shoe Covers: Remove shoe covers.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan for Handling N-Formyl Lenalidomide

A clear, step-by-step operational plan minimizes the risk of exposure during routine laboratory procedures.

Workflow for Weighing and Dissolving N-Formyl Lenalidomide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare designated handling area (fume hood/isolator) gather_materials 2. Gather all necessary materials (vials, solvent, spatulas, etc.) prep_area->gather_materials don_ppe 3. Don appropriate PPE gather_materials->don_ppe weigh 4. Weigh N-Formyl Lenalidomide in a tared, sealed container don_ppe->weigh dissolve 5. Add solvent to the container and dissolve the compound weigh->dissolve transfer 6. Transfer the solution as needed using appropriate techniques dissolve->transfer decontaminate 7. Decontaminate all work surfaces and equipment transfer->decontaminate doff_ppe 8. Doff PPE in the correct sequence decontaminate->doff_ppe dispose 9. Dispose of all waste in designated hazardous waste containers doff_ppe->dispose

Caption: Workflow for Safe Handling of N-Formyl Lenalidomide.

Disposal Plan: A Critical Final Step

Proper disposal of N-Formyl Lenalidomide waste and contaminated materials is essential to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, gowns, respirator), contaminated weighing paper, and plasticware should be placed in a clearly labeled, sealed hazardous waste container.[10][13]

  • Liquid Waste: Unused solutions of N-Formyl Lenalidomide and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4][13]

  • Sharps: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container.[10]

All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[4][13]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1][14] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][14]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety office. Provide the Safety Data Sheet (SDS) for N-Formyl Lenalidomide to the medical personnel.

By adhering to these stringent safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. [Link]

  • KM Pharma Solution Private Limited. MSDS - Lenalidomide N-Formyl Impurity. [Link]

  • NCODA. (2025, August 16). Lenalidomide. [Link]

  • Pharmaceutical-int. (n.d.). Managing Risks with Potent Pharmaceutical Products. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS LENALIDOMIDE. [Link]

  • Celgene Corporation. (2017, June 1). Thalomid® Capsules (50, 100, 150 and 200 mg) Safety Data Sheet. [Link]

  • Viatris. (2023, September 22). Lenalidomide Capsules Safety Data Sheet. [Link]

  • Celgene Corporation. (2019, May 21). Revlimid® (Lenalidomide) Capsules (2.5, 5, 10, 15, 20 and 25 mg) Safety Data Sheet. [Link]

  • Canadian Centre for Occupational Health and Safety. Safe handling of hazardous drugs. [Link]

  • NCODA. ORAL CANCER TREATMENT EDUCATION - Thalidomide. [Link]

  • Duke University Occupational & Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. [Link]

  • University of Vermont Medical Center. PPE Requirements Hazardous Drug Handling. [Link]

  • DIMI. (2013, October 28). Lenalidomide SAFETY DATA SHEET. [Link]

  • OncoLink. (2025, March 19). Lenalidomide (Revlimid®). [Link]

  • NHS Dorset. Quick reference guide to pharmaceutical waste disposal. [Link]

  • ResearchGate. (2025, September 27). Contamination of lenalidomide on blister packages after administration and its exposure countermeasures. [Link]

  • UBPBio. (2020, June 1). MATERIAL SAFETY DATA SHEET Lenalidomide (CC-5013). [Link]

Sources

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